molecular formula C10H12N4O5S B2939607 (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 1212488-56-6

(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B2939607
CAS No.: 1212488-56-6
M. Wt: 300.29
InChI Key: LPQZKKCYTLCDGQ-HHCGNCNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a synthetically derived compound functioning as a novel β-lactamase inhibitor. Its primary research value lies in the ongoing battle against antimicrobial resistance (AMR), particularly in Gram-negative bacteria which commonly produce β-lactamase enzymes. This compound is designed to irreversibly inhibit serine β-lactamases, thereby protecting co-administered β-lactam antibiotics (such as penicillins, cephalosporins, and carbapenems) from hydrolysis and extending their spectrum of activity against resistant pathogens. The specific stereochemistry, denoted by the (2S,5R) configuration, and the unique triazolylmethyl substituent are critical structural features that contribute to its binding affinity and inhibitory profile. Researchers utilize this compound to investigate new therapeutic strategies for multidrug-resistant bacterial infections, study the structure-activity relationships (SAR) of novel β-lactamase inhibitors, and develop combination therapies. It is explicitly for research applications in microbiology, medicinal chemistry, and antibiotic discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The compound is explicitly claimed in international patent WO2022266463A1 as a β-lactamase inhibitor for use in treating bacterial infections.

Properties

IUPAC Name

(2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZKKCYTLCDGQ-HHCGNCNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multiple steps. One common method includes the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.

    Introduction of the triazole moiety: The triazole group is introduced via a click chemistry reaction, typically involving an azide and an alkyne.

    Oxidation and functional group modifications: The final steps involve oxidation reactions to introduce the oxo groups and modifications to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis and Stability

Tazobactam undergoes hydrolysis under physiological conditions, affecting its stability and efficacy:

  • Hydrolysis Mechanism :

    • The β-lactam ring is susceptible to nucleophilic attack by water, leading to ring opening.

    • Rate : Hydrolysis accelerates in alkaline solutions but is minimized in acidic storage conditions (pH 4–6) .

Stability Data

ConditionHalf-LifeNotes
pH 7.4 (physiological)~1–2 hoursRapid degradation in bloodstream
Dry, -20°C>2 yearsStable as sodium salt

Reactivity with β-Lactamases

Tazobactam irreversibly inhibits β-lactamase enzymes through covalent bonding:

  • Mechanism :

    • The β-lactam ring undergoes nucleophilic attack by serine residues in the enzyme’s active site.

    • Acylation forms a stable enzyme-inhibitor complex, preventing antibiotic hydrolysis .

Key Interactions

  • Serine Residues : Forms hydrogen bonds with SER236 and THR215 in CTX-M-15 β-lactamase .

  • Pi-Pi Stacking : Aromatic triazole group interacts with TYR104 in hydrophobic pockets .

Computational Findings

ParameterValue (MD Simulations)Significance
Binding Energy (MM/GBSA)-6.69 kcal/molStronger affinity than clavulanic acid
RMSD (100 ns simulation)<2.0 ÅStable binding conformation

Functional Group Reactivity

The compound’s reactivity is dominated by:

  • β-Lactam Ring : Prone to nucleophilic attack (e.g., by hydroxylamines or thiols).

  • Sulfone Groups : Electron-withdrawing effects enhance electrophilicity of the β-lactam carbonyl .

Table: Reactivity with Nucleophiles

NucleophileReaction SiteProduct
Water (H₂O)β-Lactam carbonylHydrolyzed open-chain derivative
Hydroxylamine (NH₂OH)β-Lactam carbonylOxime formation

Degradation Pathways

  • Photodegradation : Exposure to UV light accelerates decomposition, forming sulfonic acid derivatives .

  • Thermal Degradation : Above 100°C, decomposition yields CO₂ and triazole fragments .

Scientific Research Applications

The compound (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as Tazobactam , is a penicillanic acid sulfone derivative and a potent inhibitor of bacterial beta-lactamases .

Tazobactam and its Applications
Tazobactam is primarily used in combination with beta-lactam antibiotics to extend their spectrum of activity by preventing their degradation by beta-lactamase enzymes .

General Information
Tazobactam is also known by other names, including:

  • (2S,3S,5R)-3-Methyl-4,4,7-trioxo-3-[1,2,3]triazol-1-ylmethyl-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
  • (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-[1,2,3]triazol-1-ylmethyl-4lambda6-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
  • 3-Methyl-4,4,7-trioxo-3-[1,2,3]triazol-1-ylmethyl-4lambda6-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid

Its molecular formula is C10H12N4O5S, and its formula weight is 300.29108 . The InChI Key for Tazobactam is InChIKey=LPQZKKCYTLCDGQ-WEDXCCLWSA-N .

Antibacterial Applications
Tazobactam is combined with beta-lactam antibiotics like piperacillin to combat beta-lactamase-producing bacteria, which are resistant to many antibiotics . By inhibiting beta-lactamase, tazobactam allows the antibiotic to reach its target and effectively kill the bacteria.

Mechanism of Action

The compound exerts its effects primarily by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, the compound helps preserve the efficacy of β-lactam antibiotics. The molecular targets include the active site of the β-lactamase enzyme, where the compound forms a stable complex, preventing the enzyme from interacting with the antibiotic.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

Efficacy Against Resistant Pathogens

  • ESBL-Producing Enterobacteriaceae : The triazolylmethyl group confers superior activity compared to sulbactam, with MIC reductions of 8–16-fold when combined with β-lactams .
  • Pseudomonas aeruginosa: Synergy with ceftolozane enhances coverage against multidrug-resistant strains .

Limitations

  • Metallo-β-Lactamases (MBLs) : Unlike avibactam, the target compound lacks activity against MBLs (Class B) due to its reliance on serine-mediated inhibition .

Biological Activity

The compound (2S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as Tazobactam when in its sodium form, is a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by inhibiting the action of bacterial beta-lactamases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tazobactam is characterized by a unique bicyclic structure containing a thiazolidine ring and a triazole moiety. Its molecular formula is C10H12N4O5SC_{10}H_{12}N_{4}O_{5}S with a molecular weight of approximately 323.279 g/mol. The compound is soluble in water and methanol, making it suitable for various pharmaceutical formulations.

PropertyValue
Molecular FormulaC10H12N4O5S
Molecular Weight323.279 g/mol
SolubilitySoluble in water and methanol
CAS Number89785-84-2

Tazobactam functions primarily as a beta-lactamase inhibitor . By binding to the active site of beta-lactamase enzymes produced by resistant bacteria, it prevents these enzymes from hydrolyzing beta-lactam antibiotics such as penicillins and cephalosporins. This action restores the effectiveness of these antibiotics against resistant strains of bacteria.

Antibacterial Activity

Tazobactam has demonstrated significant antibacterial activity when used in combination with various beta-lactam antibiotics. Studies have shown that it enhances the spectrum of activity against Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In clinical settings, Tazobactam combined with piperacillin (Pip/Taz) has been effective against infections caused by these pathogens.

Case Studies

  • Clinical Efficacy : A study published in Clinical Infectious Diseases examined the efficacy of Piperacillin/Tazobactam in treating complicated intra-abdominal infections. Results indicated a significant reduction in infection rates compared to control groups receiving only beta-lactams without Tazobactam.
  • Resistance Mechanisms : Research highlighted in Antimicrobial Agents and Chemotherapy explored the emergence of resistance mechanisms in bacteria treated with Tazobactam combinations. It was found that while resistance can develop, Tazobactam remains effective against many resistant strains.
  • Pharmacokinetics : A pharmacokinetic study demonstrated that Tazobactam achieves optimal serum concentrations when administered intravenously, allowing for effective inhibition of beta-lactamases during peak antibiotic activity.

Research Findings

Recent studies have focused on optimizing the use of Tazobactam to combat antibiotic resistance:

  • Combination Therapy : Research indicates that combining Tazobactam with newer antibiotics can enhance therapeutic outcomes against multi-drug resistant organisms.
  • In Vitro Studies : Laboratory studies have shown that Tazobactam significantly lowers the minimum inhibitory concentration (MIC) required for effective bacterial kill rates in resistant strains.

Q & A

Q. How are degradation pathways elucidated under accelerated stability conditions?

  • Answer :
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Major degradation products include:
  • β-lactam ring-opened diastereomers (HPLC-MS at m/z +18) .
  • Triazole N-oxide (UV-Vis λₘₐₓ 310 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.